(Chloromethyl)dimethylethylsilane
Overview
Description
(Chloromethyl)dimethylethylsilane is an organosilicon compound with the chemical formula C5H13ClSi. It is characterized by the presence of one chloromethyl group, two methyl groups, and one ethyl group attached to a silicon atom. This compound is a colorless liquid with a boiling point of approximately 82-83°C and a density of 0.894 g/mL at 25°C . It is primarily used as an intermediate in organic synthesis and has applications in various industries, including water treatment, coatings, adhesives, cosmetics, and lubricants .
Synthetic Routes and Reaction Conditions:
- One common preparation method involves the reaction of methanol and methyl chloride with ethylsilane in the presence of solvents such as dimethylacetamide (DMF) .
- Another method includes the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid .
Industrial Production Methods:
- Industrially, this compound is produced by reacting methanol and methyl chloride with ethylsilane under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Hydrolysis: The compound can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various functionalized organosilicon compounds.
Hydrolysis: Produces (chloromethyl)dimethylsilanol.
Scientific Research Applications
(Chloromethyl)dimethylethylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds and as a photoinitiator.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of (Chloromethyl)dimethylethylsilane involves its reactivity with nucleophiles, leading to the formation of various functionalized products. The chloromethyl group is particularly reactive, allowing for a wide range of chemical modifications. The silicon atom in the compound can also participate in reactions, forming stable silicon-oxygen or silicon-carbon bonds .
Comparison with Similar Compounds
- (Chloromethyl)dimethylchlorosilane
- (Chloromethyl)dimethylsilanol
- (Chloromethyl)vinylsilane
- (Chloromethyl)triethoxysilane
Comparison:
- (Chloromethyl)dimethylchlorosilane: Similar in structure but contains an additional chlorine atom, making it more reactive in certain substitution reactions .
- (Chloromethyl)dimethylsilanol: Contains a hydroxyl group instead of an ethyl group, leading to different reactivity and applications .
- (Chloromethyl)vinylsilane: Contains a vinyl group, which introduces additional reactivity, particularly in polymerization reactions .
- (Chloromethyl)triethoxysilane: Contains three ethoxy groups, making it more suitable for applications requiring hydrolyzable groups .
(Chloromethyl)dimethylethylsilane stands out due to its balanced reactivity and stability, making it a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
chloromethyl-ethyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-4-7(2,3)5-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZCLPJVTSRZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294468 | |
Record name | (chloromethyl)(ethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3121-77-5 | |
Record name | NSC96782 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (chloromethyl)(ethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.